S-Nitrosomercaptoethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitrososulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2S/c4-1-2-6-3-5/h4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGNNQMFRRYDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSN=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217934 | |
| Record name | S-Nitrosomercaptoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67616-44-8 | |
| Record name | S-Nitrosomercaptoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067616448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Nitrosomercaptoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Pathways of S Nitrosomercaptoethanol Formation and Metabolism
Chemical Synthesis Pathways of S-Nitrosomercaptoethanol in Research Settings
In laboratory and research environments, the synthesis of this compound is primarily achieved through direct nitrosation of its precursor, 2-mercaptoethanol (B42355), or via transnitrosation reactions. nsf.govox.ac.uk These methods allow for the controlled generation of MceSNO for experimental studies.
Nitrosation Reactions of Mercaptoethanol
The direct nitrosation of 2-mercaptoethanol (HOCH₂CH₂SH) is a common method for synthesizing this compound. wikipedia.org This reaction typically involves treating 2-mercaptoethanol with a nitrosating agent, such as nitrous acid (HNO₂), which can be generated in situ from an acidified solution of a nitrite (B80452) salt (e.g., NaNO₂). google.com The reaction proceeds through the attack of the thiol group on the nitrosating species.
Several mechanisms can lead to the formation of S-nitrosothiols from the interaction of thiols with products of NO autooxidation. researchgate.net One established pathway involves the autooxidation of nitric oxide (NO) to dinitrogen trioxide (N₂O₃) in the presence of oxygen. N₂O₃ is a potent nitrosating agent that readily reacts with thiolates (RS⁻) to form the corresponding S-nitrosothiol (RSNO) and nitrite (NO₂⁻). nih.gov However, at physiological NO concentrations, the formation of N₂O₃ is kinetically slow. nih.gov Alternative nitrosating species derived from NO autooxidation, such as ONOONO or •NO₂, may also be involved. researchgate.net
Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the nitrosation of thiols. researchgate.net These metal ions can act as electron acceptors, facilitating the reaction between NO and the thiol. researchgate.net For instance, a transition metal can oxidize a transient thionitroxyl radical (RSNOH•) to RSNO or oxidize NO to the nitrosonium ion (NO⁺), which then reacts with the thiol. researchgate.net
Transnitrosation Routes for this compound Generation
Transnitrosation is a crucial process where a nitroso group is transferred from one S-nitrosothiol to another thiol, and it represents a significant pathway for the formation of MceSNO. nih.govmit.edu This equilibrium-driven reaction is fundamental to the distribution and signaling of NO in biological systems. mdpi.com
Reaction Dynamics: The general transnitrosation reaction can be represented as: RSNO + R'SH ⇌ RSH + R'SNO
In the context of MceSNO, a donor S-nitrosothiol (like S-nitrosoglutathione, GSNO) can transfer its nitroso group to 2-mercaptoethanol. nih.gov The efficiency and direction of this transfer are influenced by the relative stabilities of the S-nitrosothiols and the nucleophilicity of the thiols involved. conicet.gov.ar Studies have shown that the formation of S-nitrosoglutathione is often favored in transnitrosation reactions with other S-nitrosothiols like S-nitroso-N-acetyl-dl-penicillamine or S-nitroso-L-cysteine. nih.gov
The specificity of transnitrosation in a cellular environment, where numerous thiols are present, is a key area of research. mit.edu It is believed that protein-protein interactions and the colocalization of reactants can confer selectivity to these reactions. researchgate.netmit.edu For example, the transfer of a nitroso group from a nitrosated protein to a specific cysteine residue on another protein can be highly specific. mit.edu
Enzymatic Biogenesis of this compound
The formation of this compound within biological systems is intricately linked to enzymatic processes that generate the necessary precursors, primarily nitric oxide (NO).
Role of Nitric Oxide Synthases (NOS) in this compound Precursor Generation
The primary enzymatic source of NO in mammals is the family of nitric oxide synthases (NOS). researchgate.netijbs.com There are three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nih.gov These enzymes catalyze the conversion of L-arginine to L-citrulline, producing NO in the process. nih.govmdpi.com
The NO produced by NOS is a direct precursor for the formation of S-nitrosothiols, including MceSNO. ijbs.com The localization of NOS isoforms plays a critical role in determining which thiols become S-nitrosated. researchgate.net For instance, the proximity of a NOS enzyme to a protein or a low-molecular-weight thiol like 2-mercaptoethanol can lead to its selective S-nitrosation. researchgate.net In some cases, NOS enzymes themselves can become S-nitrosated and subsequently act as transnitrosating agents. nih.gov
Contribution of Other Enzymes to S-Nitrosothiol Formation Leading to this compound
While NOS are the primary producers of NO, other enzymatic pathways can contribute to the formation of S-nitrosothiols. nih.gov
Nitrite Reductases: Under hypoxic conditions, certain enzymes can reduce nitrite (NO₂⁻) to NO. nih.gov This activity has been attributed to enzymes like xanthine (B1682287) oxidoreductase, aldehyde oxidase, and components of the mitochondrial electron transport chain. nih.gov The NO generated through this pathway can then participate in S-nitrosation reactions.
Peroxidases: In the presence of hydrogen peroxide (H₂O₂), peroxidases can contribute to nitration and potentially S-nitrosation reactions. nih.gov
Metal-Containing Proteins: Proteins containing redox-active metals, such as iron or copper, can facilitate S-nitrosothiol formation. mdpi.comnih.gov For example, a ferric heme group can bind NO, and the resulting complex can then react with a thiol to form an S-nitrosothiol. researchgate.net Dinitrosyl iron complexes (DNICs), which can form with low-molecular-weight thiols, are also potent nitrosating agents. mdpi.comacs.org
Decomposition and Denitrosation Mechanisms of this compound
The biological activity of this compound is terminated through its decomposition or denitrosation, processes that release the nitroso group. These mechanisms are critical for regulating the levels and signaling functions of S-nitrosothiols.
S-nitrosothiols are generally unstable and can break down to release nitric oxide (.NO) and the corresponding disulfide. nih.gov This decomposition can be catalyzed by trace amounts of transition metal ions, particularly copper ions (Cu⁺/Cu²⁺). nih.gov The stability of an S-nitrosothiol is influenced by its structure; for instance, tertiary S-nitrosothiols are generally more stable than secondary or primary ones. google.com Photolysis, or decomposition by light, is another pathway for the breakdown of S-nitrosothiols, which proceeds through the formation of thiyl radicals. nih.govmdpi.com
Recent studies using femtosecond infrared spectroscopy on S-nitroso-mercaptoethanol (MceSNO) have provided detailed insights into its photodynamics. jove.comacs.org Upon photoexcitation, MceSNO rapidly dissociates into a mercaptoethanol radical (MceS•) and nitric oxide (NO). jove.comacs.org A portion of these radicals can recombine to reform MceSNO or a linkage isomer, MceSON. jove.comacs.org The remaining MceS• radicals can react with other MceSNO molecules to form a disulfide and release more NO. jove.comacs.org
Enzymatic denitrosation provides a regulated mechanism for the breakdown of S-nitrosothiols. nih.gov Key enzymes involved in this process include:
S-Nitrosoglutathione Reductase (GSNOR): This enzyme, also known as alcohol dehydrogenase 5 (ADH5), specifically catalyzes the decomposition of S-nitrosoglutathione (GSNO). researchgate.netnih.gov While its primary substrate is GSNO, by controlling GSNO levels, GSNOR indirectly influences the levels of other S-nitrosothiols through the transnitrosation equilibrium. nih.gov
Thioredoxin/Thioredoxin Reductase System: The thioredoxin (Trx) system can directly denitrosate protein S-nitrosothiols. nih.gov This process involves the transfer of the nitroso group to an active-site cysteine on thioredoxin, followed by the enzymatic reduction of the modified thioredoxin by thioredoxin reductase (TrxR). nih.govmit.edu
The decomposition of S-nitrosocysteine, a related S-nitrosothiol, has been shown to proceed in part through an intramolecular transfer of the nitroso group from the sulfur to the nitrogen atom, forming an unstable N-nitrosocysteine. nih.gov This pathway leads to the formation of a reactive diazonium ion intermediate. nih.gov
Reductive Denitrosation Pathways
Reductive denitrosation involves the one-electron reduction of the S-nitrosothiol. This process can be facilitated by enzymes such as S-nitrosoglutathione reductase (GSNOR) and the thioredoxin system, which couple the reduction to the oxidation of NAD(P)H. researchgate.net While direct evidence for MceSNO as a substrate for these specific enzymes is context-dependent, the general mechanism involves the reduction of the S-NO bond, leading to the release of NO and the corresponding thiol, mercaptoethanol.
Reducing agents can also non-enzymatically stimulate the decomposition of S-nitrosothiols. nih.gov For instance, substances like ascorbate (B8700270) can reduce transition metal ions, such as Cu²⁺ to Cu⁺, which then act as potent catalysts for MceSNO decomposition. nih.gov Superoxide (B77818) (O₂•⁻) has also been shown to mediate a non-enzymatic denitrosation of S-nitrosoglutathione (GSNO), yielding reduced glutathione (B108866) (GSH). nih.gov This interaction leads to the release of nitric oxide, which can then react with a second superoxide molecule to form peroxynitrite. nih.gov A similar mechanism can be inferred for MceSNO.
Oxidative Denitrosation Pathways
Oxidative denitrosation pathways for S-nitrosothiols are generally considered less prevalent in vivo under normal physiological oxygen concentrations. mdpi.com However, the interaction of S-nitrosothiols with reactive oxygen species (ROS) can lead to their degradation. For example, the reaction between S-nitrosoglutathione (GSNO) and superoxide leads to the formation of peroxynitrite, alongside the recovery of the reduced thiol. nih.gov This suggests that in environments with high levels of oxidative stress, where superoxide production is elevated, this pathway could contribute to MceSNO metabolism. Another proposed, though perhaps less significant in vivo, is the autooxidation of SNOs, potentially involving dinitrogen trioxide (N₂O₃) as an intermediate. mdpi.com
Transnitrosation-Mediated this compound Degradation
Transnitrosation is a key process in the metabolism of S-nitrosothiols, involving the transfer of the nitroso group from one thiol to another. nih.govnih.gov This reaction is governed by the chemical equilibrium between the donor and recipient thiols. mdpi.com The small size of glutathione facilitates its participation in many transnitrosation reactions, often acting as a NO⁺ donor. mdpi.com
In human plasma, low-molecular-weight S-nitrosothiols like S-nitrosocysteine (CysNO) and S-nitrosoglutathione (GSNO) are rapidly decomposed, with the NO group being transferred to albumin to form S-nitrosoalbumin (AlbSNO). nih.gov This suggests that serum albumin can act as a sink for smaller RSNOs. nih.gov Therefore, a primary degradation pathway for MceSNO in a biological fluid like plasma would be transnitrosation with the abundant thiol groups on proteins like albumin. nih.gov The efficiency of this transfer depends on the relative stability of the resulting S-nitrosothiol and the proximity of the reacting molecules. nih.govmdpi.com
| Reactant | Product | Environment | Key Finding | Reference |
| S-nitrosocysteine (CysNO) | S-nitrosoalbumin (AlbSNO) | Human Plasma | Rapid decomposition and transfer of NO to albumin. | nih.gov |
| S-nitrosoglutathione (GSNO) | S-nitrosoalbumin (AlbSNO) | Human Plasma | <10% of initial GSNO recovered after 10-15 min. | nih.gov |
| Reduced glutathione (GSH) | S-nitrosoglutathione (GSNO) | Aqueous Solution | Transnitrosation from other RSNOs to form GSNO is favored. | nih.gov |
Metal-Catalyzed Decomposition of this compound
Trace amounts of transition metal ions, particularly copper ions (Cu⁺/Cu²⁺), are potent catalysts for the decomposition of S-nitrosothiols, leading to the formation of nitric oxide and the corresponding disulfide (in this case, 2-hydroxyethyl disulfide). nih.gov The catalytic cycle is more efficient with the reduced form of the metal ion, Cu⁺. nih.gov Therefore, the presence of biological reducing agents that can reduce Cu²⁺ to Cu⁺, such as glutathione or ascorbate, can significantly accelerate the rate of decomposition. nih.gov This catalytic breakdown does not proceed through the formation of thiyl radical intermediates. nih.gov
| Catalyst | Reactant | Products | Key Feature | Reference |
| Cu⁺/Cu²⁺ | S-Nitrosothiols | Nitric Oxide (NO), Disulfide | Catalytic breakdown stimulated by trace metal ions. | nih.gov |
| Cu⁺ | S-Nitrosothiols | Nitric Oxide (NO), Disulfide | Decomposes RSNOs more rapidly than Cu²⁺. | nih.gov |
Photolytic Decomposition of this compound
S-nitrosothiols are susceptible to decomposition upon exposure to light, a process known as photolysis. nih.govresearchgate.net The photolysis of MceSNO in an aqueous solution has been studied using advanced techniques like femtosecond infrared spectroscopy. acs.org This process involves the cleavage of the S-N bond, leading to the formation of nitric oxide and a thiyl radical (in this case, the mercaptoethanol radical). nih.govnih.gov Unlike metal-catalyzed decomposition, photolysis proceeds via the formation of this thiyl radical intermediate. nih.gov
Recent research on this compound (MceSNO) has provided detailed insights into its photoexcitation dynamics, including NO dissociation, recombination, and linkage isomerization. acs.org The use of visible light (e.g., 500-550 nm) has been shown to be an effective method for the selective cleavage of the S-N bond in various RSNOs, allowing for their quantification. acs.org
| Compound | Method | Products | Intermediate | Reference |
| S-Nitrosothiols | Photolysis | Nitric Oxide (NO), Disulfide | Thiyl Radical | nih.gov |
| S-Nitroso-N-acetylpenicillamine (SNAP) | Solid-state Photolysis (LED) | Nitric Oxide (NO), Thiyl Radical, Disulfide, Sulfonyl/Sulfonyl Peroxyl Radicals | Thiyl Radical | nih.gov |
| This compound (MceSNO) | Femtosecond Infrared Spectroscopy | Nitric Oxide (NO), Linkage Isomers | - | acs.org |
Molecular and Cellular Mechanisms of S Nitrosomercaptoethanol Action
S-Nitrosomercaptoethanol as a Nitric Oxide Donor
This compound belongs to the S-nitrosothiol (RSNO) class of compounds, which are recognized as donors of nitric oxide (NO). nih.gov These molecules serve as important tools in research and have potential therapeutic applications due to their ability to release NO, a key signaling molecule in numerous physiological and pathophysiological processes. nih.gov The function of this compound as an NO donor is central to its biological effects.
Mechanisms of Nitric Oxide Release from this compound
The release of nitric oxide from this compound, as with other S-nitrosothiols, can occur through several distinct mechanisms. The stability of the S-nitroso bond is a key factor, and its cleavage results in the liberation of NO.
Spontaneous and Induced Decomposition : S-nitrosothiols can release NO via the homolytic cleavage of the S-N bond, a process that can be initiated by heat (thermolysis) or light (photolysis). mdpi.com Recent studies using femtosecond infrared spectroscopy have specifically investigated the dynamics of photoinduced NO release from this compound in aqueous solutions. acs.org
Catalysis by Metal Ions : The decomposition of S-nitrosothiols is notably catalyzed by transition metal ions, particularly copper ions (Cu²⁺). mdpi.comabcam.cn Trace amounts of these ions can significantly accelerate the rate of NO release.
Enzymatic Decomposition : Certain enzymes can facilitate the breakdown of S-nitrosothiols. For instance, xanthine (B1682287) oxidase has been shown to induce the decomposition of S-nitrosothiols like S-nitrosocysteine and S-nitrosoglutathione, a process that can occur through pathways dependent on or independent of superoxide (B77818) anions. nih.gov
Impact of Released Nitric Oxide on Downstream Molecular Targets
Once released from this compound, nitric oxide can interact with a variety of molecular targets to exert its biological effects. These interactions can trigger complex signaling cascades.
A primary and well-characterized pathway involves the activation of soluble guanylate cyclase (sGC). researchgate.nethmdb.ca NO binds to the heme prosthetic group of sGC, inducing a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger that in turn activates downstream targets like cGMP-dependent protein kinases. researchgate.nethmdb.ca
Beyond the canonical sGC-cGMP pathway, NO has numerous other targets:
Direct Protein Modification : NO can directly modify proteins, most notably through S-nitrosylation, which involves the covalent attachment of an NO moiety to the thiol group of a cysteine residue. researchgate.net This post-translational modification is a key cGMP-independent signaling mechanism. researchgate.net
Interaction with Receptors : NO can directly interact with and modulate the activity of various receptors, such as the N-methyl-D-aspartate (NMDA) receptor in the nervous system. hmdb.ca
Regulation of Gene Expression : The influence of NO extends to the nucleus, where it can modulate the activity of transcription factors and enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs), thereby altering gene expression patterns. hmdb.camdpi.com
Formation of Other Reactive Species : In the presence of superoxide radicals (O₂•⁻), NO can react to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. nih.govbenthamscience.com Peroxynitrite is highly reactive and can damage a wide range of biomolecules, including proteins, lipids, and DNA. benthamscience.com
This compound in S-Nitrosylation Reactions
In addition to being a source of free NO, this compound acts as an S-nitrosylating agent. It can directly transfer its nitroso group to the thiol side chain of cysteine residues in target proteins. researchgate.netnih.gov This process, known as transnitrosylation, is a fundamental mechanism for redox-based cellular signaling. researchgate.netresearchgate.net
Protein S-Nitrosylation by this compound
S-nitrosylation is a reversible post-translational modification that covalently attaches an NO group to a protein's cysteine thiol, forming an S-nitrosothiol (SNO). wikipedia.orgfrontiersin.org This modification is a critical regulator of protein function, comparable in importance to phosphorylation, and can alter a protein's catalytic activity, stability, subcellular localization, and interactions with other proteins. researchgate.netcreative-proteomics.com this compound is used experimentally as a donor for such modifications. nih.govnih.gov
S-nitrosylation is a widespread modification, with a vast number of proteins identified as potential targets. researchgate.net Proteomic studies have revealed that proteins susceptible to S-nitrosylation are involved in a wide array of cellular functions, including metabolism, cell structure, and signal transduction. nih.gov While a definitive list of proteins exclusively targeted by this compound is specific to experimental context, research on S-nitrosothiols has identified numerous targets.
For example, a proteomic approach in mice lacking neuronal nitric oxide synthase (nNOS) demonstrated that the S-nitrosylation of a population of metabolic, structural, and signaling proteins was lost, establishing S-nitrosylation as a physiological signaling mechanism for nNOS. nih.gov Studies using other S-nitrosylating agents like S-nitroso-coenzyme A (CoA-SNO) have identified specific targets such as phosphofructokinase, ATP citrate (B86180) synthase, and ornithine aminotransferase. nih.gov
| Protein Class | Specific Examples | Cellular Function | Reference |
|---|---|---|---|
| Signaling Proteins | Histone Deacetylase 2 (HDAC2), Phosphatase and Tensin Homolog (PTEN), AHP1 | Epigenetic regulation, Tumor suppression, Cytokinin signaling | mdpi.comfrontiersin.org |
| Metabolic Enzymes | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), ATP Citrate Synthase, Phosphofructokinase | Glycolysis, Citric acid cycle, Metabolism | nih.govmdpi.com |
| Structural Proteins | Actin, Tubulin | Cytoskeleton organization and dynamics | nih.gov |
| Receptors | NMDA Receptor | Neurotransmission, Synaptic plasticity | hmdb.cawikipedia.org |
| Transcription Factors | NF-κB, STAT3 | Inflammation, Gene expression | nih.gov |
Despite the abundance of cysteine residues in the proteome, S-nitrosylation is a highly specific and selective process, targeting only a subset of thiols. encyclopedia.pub Several factors contribute to this specificity in reactions mediated by donors like this compound.
Local Protein Environment : The amino acid sequence surrounding a cysteine residue plays a critical role. Consensus motifs, such as an acid-base motif or a hydrophobic pocket, can facilitate S-nitrosylation. mdpi.com A hydrophobic environment is particularly favorable as it can concentrate NO and O₂, promoting the reaction. mdpi.com
Thiol Accessibility and Reactivity : The three-dimensional structure of the protein dictates the accessibility of the cysteine thiol to the NO donor. mdpi.com For the reaction to occur, the cysteine often needs to be in its more nucleophilic thiolate anion (RS⁻) form, a state influenced by the local electrostatic environment. encyclopedia.pub
Subcellular Compartmentalization : The co-localization of the NO donor and the target protein within specific subcellular compartments is a major determinant of specificity. researchgate.netfrontiersin.org This ensures that S-nitrosylation occurs in a spatially restricted manner.
Enzymatic Regulation : There is increasing evidence that S-nitrosylation and the reverse reaction, denitrosylation, are controlled by enzymes. mdpi.com S-nitrosylases can facilitate the transfer of NO to specific protein targets, while denitrosylases (like S-nitrosoglutathione reductase and thioredoxin) remove it, creating a dynamic and tightly regulated signaling system. wikipedia.orgmdpi.com
Conformational and Functional Changes Induced by this compound-Mediated S-Nitrosylation
S-nitrosylation, the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, is a critical post-translational modification that can significantly alter a protein's structure and function. researchgate.net This modification can induce conformational changes that modulate enzymatic activity, protein-protein interactions, and subcellular localization. researchgate.netnih.govaginganddisease.orgnih.gov
One of the primary consequences of S-nitrosylation by donors like this compound is the induction of conformational shifts in the target protein. nih.gov These structural alterations can directly impact the protein's catalytic activity, either by activating or inhibiting its function. researchgate.net For instance, the S-nitrosylation of kinases and phosphatases can modulate their roles in phosphorylation cascades. researchgate.net
A key example of this is the regulation of caspases, a family of proteases crucial for apoptosis. S-nitrosylation of the catalytic cysteine residue in caspases, such as caspase-3, inhibits their activity, thereby providing a mechanism to regulate programmed cell death. mdpi.comresearchgate.net This inhibition is often reversible, allowing for dynamic control of cellular processes.
Furthermore, S-nitrosylation can influence protein-protein interactions. The modification of a cysteine residue can either block or create a binding site, thereby altering the protein's ability to form complexes with other molecules. nih.gov This can have far-reaching effects on signaling pathways and cellular function. For example, the S-nitrosylation of the X-linked inhibitor of apoptosis protein (XIAP) impairs its ability to inhibit caspase-3, suggesting a role in modulating apoptotic pathways. unc.edu
The subcellular localization of proteins can also be affected by S-nitrosylation. Changes in protein conformation can expose or mask localization signals, leading to the translocation of the protein to different cellular compartments. researchgate.net
The specificity of S-nitrosylation is influenced by the local protein environment. Consensus motifs, such as the acid-base motif and the hydrophobic compartment motif, can increase the susceptibility of a particular cysteine residue to S-nitrosylation. mdpi.com The presence of hydrophobic domains near a cysteine can facilitate the reaction with NO donors. mdpi.comnih.gov
Table 1: Functional Consequences of this compound-Mediated S-Nitrosylation
| Protein Target Class | Effect of S-Nitrosylation | Functional Outcome | Example |
|---|---|---|---|
| Enzymes (e.g., Kinases, Proteases) | Altered catalytic activity (activation or inhibition) | Modulation of signaling pathways, apoptosis | Caspase-3 mdpi.comresearchgate.net |
| Signaling Proteins | Modified protein-protein interactions | Regulation of signal transduction | XIAP unc.edu |
| Structural Proteins | Conformational changes | Altered cellular architecture | N/A |
| Transcription Factors | Modified DNA binding or transcriptional activity | Regulation of gene expression | N/A |
Non-Protein S-Nitrosylation by this compound
This compound can also nitrosylate non-protein thiols, such as the abundant intracellular antioxidant glutathione (B108866) (GSH), to form S-nitrosoglutathione (GSNO). nih.govfrontiersin.org This reaction is a form of transnitrosylation, where the nitroso group is transferred from this compound to another thiol-containing molecule. frontiersin.org
The formation of GSNO is significant as it serves as a major intracellular reservoir and transporter of NO bioactivity. researchgate.net GSNO itself can then act as a nitrosylating agent, transferring its NO group to other molecules, including proteins, in a process also known as transnitrosylation. researchgate.netfrontiersin.org This creates a cascade that can propagate the NO signal throughout the cell.
The reaction between this compound and glutathione is a dynamic and reversible process, influenced by the cellular redox state. nih.gov The balance between S-nitrosylation and denitrosylation, the removal of the NO group, is crucial for maintaining cellular homeostasis. aginganddisease.org
Redox Interactions of this compound
This compound participates in a variety of redox reactions that are central to its biological activity. These interactions involve other thiols, reactive oxygen species (ROS), and metal ions.
Interactions with Thiols and Thiol-Containing Proteins
As a low-molecular-weight S-nitrosothiol (SNO), this compound readily engages in transnitrosylation reactions with other thiols. frontiersin.org This involves the transfer of its nitroso group to the sulfhydryl group of another molecule, which can be a small molecule like glutathione or a cysteine residue within a protein. nih.govfrontiersin.org
The reactivity of thiols in these reactions is dependent on their pKa, with the more nucleophilic thiolate anion (R-S⁻) being more reactive. nih.gov The local environment of the thiol, including the presence of nearby acidic or basic residues or hydrophobic pockets, can also influence the rate and specificity of transnitrosylation. mdpi.comnih.gov
Protein-to-protein transnitrosylation is a key mechanism for the specific regulation of signaling pathways. nih.gov This process allows for the targeted transfer of the NO moiety from a donor protein-SNO to a specific cysteine on an acceptor protein, often facilitated by direct protein-protein interactions that bring the reactive groups into proximity. nih.gov
Reactions with Reactive Oxygen Species (ROS)
This compound can interact with reactive oxygen species (ROS), such as superoxide anion (O₂⁻). The reaction between NO, which can be released from this compound, and superoxide leads to the formation of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. cvphysiology.com
Conversely, S-nitrosylation can also have a protective role against oxidative stress. By modifying cysteine thiols, S-nitrosylation can prevent their irreversible oxidation by high levels of ROS. nih.govaginganddisease.org This reversible modification can be removed when the oxidative stress subsides, restoring the thiol's function.
The interaction between S-nitrosothiols and ROS is complex and context-dependent. At low levels of ROS, S-nitrosylation can act as a protective mechanism. nih.gov However, at high concentrations, the reaction between NO and ROS can lead to the formation of more damaging reactive nitrogen species. nih.gov
Interactions with Metal Centers and Metalloproteins
Transition metals, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the formation and decomposition of S-nitrosothiols. mdpi.comresearchgate.net Metal ions incorporated within metalloproteins can facilitate the transfer of electrons, acting as efficient catalysts for redox reactions involving NO. mdpi.com For instance, metal centers can catalyze the one-electron oxidation of NO to the nitrosonium ion (NO⁺), which can then nitrosate a nearby cysteine thiol. mdpi.com
Hemoglobin, a well-studied metalloprotein, provides a key example of the interplay between metal centers, NO, and thiols. The binding of oxygen to the heme iron in hemoglobin promotes the S-nitrosylation of a specific cysteine residue (β93), forming S-nitrosohemoglobin. nih.gov Upon deoxygenation, an allosteric change in the protein's conformation leads to the release of the NO group. nih.gov This mechanism allows hemoglobin to sense oxygen levels and regulate blood flow by delivering NO to the vasculature. nih.gov
The presence of metal ions can also influence the decomposition of S-nitrosothiols, leading to the release of NO. For example, copper ions have been shown to facilitate the decomposition of S-nitrosoglutathione. google.com
Table 2: Redox Interactions of this compound
| Reactant | Type of Interaction | Products | Significance |
|---|---|---|---|
| Thiols (e.g., Glutathione) | Transnitrosylation | New S-nitrosothiol (e.g., GSNO), Mercaptoethanol | Propagation of NO signal, formation of NO reservoirs researchgate.netnih.govfrontiersin.org |
| Reactive Oxygen Species (e.g., Superoxide) | Redox reaction | Peroxynitrite (ONOO⁻) | Formation of a potent oxidant, potential for cellular damage cvphysiology.com |
| Metal Centers (e.g., in Metalloproteins) | Catalysis of formation/decomposition | NO, oxidized metal, nitrosated protein | Regulation of NO bioavailability, signal transduction mdpi.comnih.gov |
This compound Interactions with Nucleic Acids (Theoretical/Hypothesized)
Direct, covalent interactions between this compound and nucleic acids are not a primary mechanism of its action. Nucleic acids lack the highly reactive thiol groups that are the main targets of S-nitrosylation. nih.gov The phosphate (B84403) backbone of DNA and RNA is negatively charged, and while it attracts cations, it does not readily react with S-nitrosothiols. nih.govillinois.edu
However, it is hypothesized that this compound could indirectly affect nucleic acids through several mechanisms:
DNA Damage via Reactive Nitrogen Species: As mentioned, the breakdown of this compound can lead to the formation of reactive nitrogen species, particularly if it reacts with ROS to form peroxynitrite. nih.gov Peroxynitrite is a known DNA-damaging agent that can cause strand breaks and base modifications, which, if not repaired, can lead to mutations. ataxia.orgsciencedaily.com
Regulation of DNA Repair Enzymes: Many enzymes involved in DNA repair pathways contain critical cysteine residues that are susceptible to S-nitrosylation. nih.govaginganddisease.org By modifying these enzymes, this compound could theoretically modulate their activity, thereby influencing the cell's ability to repair DNA damage. For example, some proteins in the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair pathway, could be potential targets. ataxia.org
Epigenetic Modifications: S-nitrosylation has been shown to influence epigenetic regulatory proteins. While direct evidence for this compound is lacking, it is conceivable that it could modulate the function of enzymes involved in DNA methylation or histone modification, thereby indirectly affecting gene expression.
It is important to emphasize that these are largely theoretical or hypothesized interactions. Further research is needed to determine the extent to which this compound and other S-nitrosothiols impact nucleic acid function in a physiological context.
S Nitrosomercaptoethanol in Biological Signaling and Regulation
Role of S-Nitrosomercaptoethanol in Cellular Homeostasis
This compound, as part of the broader family of S-nitrosothiols, is integral to maintaining cellular homeostasis. The balance of S-nitrosylated proteins is a critical component of the cellular redox state and signaling environment. nih.gov The intracellular concentrations of SNOs, including those formed from or mimicking the activity of SNOM, are tightly controlled. This regulation is essential for preventing nitrosative stress, a condition characterized by an excess of reactive nitrogen species that can lead to cellular damage. nih.gov
This compound in Enzyme Regulation
This compound modulates the function of various enzymes, primarily through the S-nitrosylation of cysteine residues. This modification can either activate or inhibit enzymatic activity, depending on the specific protein and the location of the modified cysteine.
Modulation of Enzyme Activity by this compound
S-nitrosothiols, including SNOM, can directly alter the kinetic properties of enzymes. A notable example is the regulation of aldose reductase (AR), an enzyme implicated in diabetic complications. Modification of AR by S-nitrosothiols leads to significant changes in its catalytic parameters. For instance, treatment with S-nitroso-N-acetyl penicillamine (B1679230) (SNAP), a related S-nitrosothiol, results in a substantial increase in both the catalytic rate (kcat) and the Michaelis constant (Km) for its substrate, glyceraldehyde. nih.gov This indicates that S-nitrosylation can make the enzyme faster but less efficient at low substrate concentrations. The active-site residue Cys-298 has been identified as a primary target for this modification. nih.gov
Another example is the inhibition of the cysteine protease papain. S-nitrosothiols inactivate papain in a time- and concentration-dependent manner. nih.gov The proposed mechanism involves a direct attack by the highly reactive thiolate of the active site cysteine (Cys25) on the sulfur atom of the S-nitrosothiol. nih.gov This results in the formation of a mixed disulfide bond between the enzyme and the thiol moiety of the inactivator, rather than a direct S-nitrosylation of the enzyme's cysteine. nih.gov This inactivation is reversible by reducing agents like dithiothreitol. nih.gov
Table 1: Effect of S-Nitrosothiol Modification on Enzyme Kinetic Parameters
| Enzyme | Modifying Agent | Change in kcat | Change in Km | Target Residue |
|---|---|---|---|---|
| Aldose Reductase | S-nitroso-N-acetyl penicillamine (SNAP) | 3-7 fold increase nih.gov | 25-40 fold increase nih.gov | Cys-298 nih.gov |
| Papain | Various S-nitrosothiols | Inhibition (Inactivation) | - | Cys-25 nih.gov |
Furthermore, NO donors like SNOM have been shown to activate ryanodine (B192298) receptors (RyRs), which are calcium release channels in the sarcoplasmic reticulum of striated muscle. nih.gov This activation occurs through the oxidation or transnitrosylation of regulatory thiol groups on the channel, leading to channel opening and calcium release, a process independent of cGMP. nih.gov
Allosteric Regulation Mediated by this compound
Allosteric regulation involves the binding of an effector molecule to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. libretexts.org S-nitrosylation can act as an allosteric mechanism. While direct allosteric modulation by SNOM itself is less documented, its function as an NO donor places it at the beginning of pathways known to involve allosteric regulation.
A clear example of NO-mediated allosteric regulation is seen in soluble guanylate cyclase (sGC), where NO binding to the heme cofactor at an allosteric site dramatically increases the enzyme's catalytic activity. numberanalytics.comelifesciences.org Another instance involves tissue transglutaminase (tTG), where its activity is regulated by NO in a Ca2+-dependent manner. In the absence of Ca2+, tTG can be S-nitrosylated on several cysteines without affecting its activity. However, in the presence of Ca2+, more cysteines become nitrosylated, leading to inhibition. This suggests a novel allosteric role for Ca2+ in controlling the enzyme's susceptibility to NO-mediated inhibition. nih.gov As a source of NO, this compound can initiate these allosteric events.
This compound in Signal Transduction Pathways
As a potent NO donor, this compound is a key initiator of NO-dependent signal transduction. researchgate.net These pathways are fundamental to numerous cellular processes, from vasodilation to neurotransmission.
Involvement in cGMP-Dependent Signaling
The most well-characterized signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC). numberanalytics.com this compound releases NO, which readily diffuses across cell membranes to bind to the heme moiety of sGC. researchgate.netbiorxiv.org This binding event allosterically activates the enzyme, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). numberanalytics.com
The elevation in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG). nih.govrcsb.org PKG then phosphorylates a variety of downstream protein targets on serine and threonine residues. nih.gov This phosphorylation cascade mediates a wide range of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal signaling. nih.gov The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP, and by the denitrosylation of proteins. nih.govnih.gov
Table 2: Key Components of the SNOM-initiated cGMP Signaling Pathway
| Component | Function | Activated By | Acts Upon |
|---|---|---|---|
| This compound (SNOM) | NO Donor | - | Soluble Guanylate Cyclase (sGC) |
| Nitric Oxide (NO) | Gaseous Messenger | SNOM decomposition | Soluble Guanylate Cyclase (sGC) numberanalytics.com |
| Soluble Guanylate Cyclase (sGC) | Enzyme | Nitric Oxide (NO) wikipedia.org | Guanosine Triphosphate (GTP) numberanalytics.com |
| Cyclic GMP (cGMP) | Second Messenger | Soluble Guanylate Cyclase (sGC) biorxiv.org | Protein Kinase G (PKG) |
| Protein Kinase G (PKG) | Serine/Threonine Kinase | Cyclic GMP (cGMP) rcsb.org | Various downstream proteins nih.gov |
Crosstalk with Other Signaling Cascades
The influence of this compound extends beyond the canonical cGMP pathway through significant crosstalk with other signaling networks. The NO generated from SNOM can directly S-nitrosylate proteins that are key components of other cascades, thereby modulating their activity.
One example of such crosstalk involves the regulation of G protein-coupled receptor (GPCR) signaling. S-nitrosylation can modify GPCR kinases (GRKs) and β-arrestins, proteins that are crucial for the desensitization and internalization of GPCRs. nih.gov For instance, GRK2 activity can be modulated by S-nitrosylation, affecting its ability to regulate GPCRs like the β-adrenergic receptors in the heart. wikipedia.org
Furthermore, the NO/cGMP/PKG pathway intersects with pathways controlling the cytoskeleton and cell structure. For example, this pathway can influence the activity of RhoA, a small GTPase involved in actin remodeling. mdpi.com Activation of PKG can lead to the phosphorylation and inhibition of RhoA, which in turn affects processes like dendrite retraction and synapse formation. mdpi.com This demonstrates that by initiating NO signaling, this compound can have far-reaching effects, integrating vascular and neuronal signals with structural cellular processes.
This compound in Redox Signaling Networks
Redox signaling is a crucial mechanism by which cells transduce signals and regulate a vast array of physiological processes through the controlled production and action of reactive oxygen species (ROS) and reactive nitrogen species (RNS). frontiersin.orgoaepublish.com This signaling is mediated by the reversible oxidation and reduction of specific molecules, particularly the thiol groups of cysteine residues in proteins. ijbs.com S-nitrosylation, the covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol to form an S-nitrosothiol (SNO), is a key post-translational modification within these redox networks. researchgate.net This modification can alter a protein's function, stability, or localization, thereby regulating cellular pathways. researchgate.net
This compound (SNME), as a low-molecular-weight S-nitrosothiol, participates in these complex signaling cascades. Its formation from 2-mercaptoethanol (B42355) and a nitrosating agent introduces a biologically active NO donor into the cellular environment. A significant example of its role in redox signaling comes from studies on "nitrosative stress," a condition analogous to oxidative stress but caused by an overload of RNS. nih.govcapes.gov.br Research in Escherichia coli has demonstrated that certain S-nitrosothiols, including SNME, can induce nitrosative stress, which leads to the transcriptional activation of OxyR. nih.gov
OxyR is a redox-sensitive transcription factor that is classically activated by oxidative stress (e.g., from hydrogen peroxide) to control the expression of detoxification genes. nih.gov The finding that SNME can activate OxyR through S-nitrosylation of its critical thiol residues reveals a direct link between a specific S-nitrosothiol and the genetic machinery for coping with redox imbalances. nih.gov This demonstrates that S-nitrosylation signaling, mediated by compounds like SNME, extends to the level of transcriptional control and represents a distinct metabolic pathway for adapting to nitrosative stress. nih.gov This integration of RNS-based signaling with classic oxidative stress response pathways highlights the interconnected nature of cellular redox signaling networks.
Comparative Analysis of this compound with Other Endogenous S-Nitrosothiols
The biological effects of S-nitrosothiols (SNOs) are not uniform; they depend significantly on the chemical nature of the parent thiol. This compound (SNME) belongs to the class of low-molecular-weight (LMW) SNOs, which also includes key endogenous signaling molecules like S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). nih.gov In contrast, high-molecular-weight SNOs are typically S-nitrosylated proteins, with S-nitrosoalbumin being a primary example in circulation. ahajournals.org
A comparative analysis reveals critical differences in their stability, reactivity, and metabolic fate, which in turn dictates their specific roles in signaling.
Stability and Reactivity: The stability of SNOs is a crucial factor influencing their function as NO carriers and signaling molecules. Generally, LMW SNOs are less stable than protein SNOs. ahajournals.org Among LMW SNOs, stability can vary based on the structure of the thiol. For instance, GSNO is often considered more stable than CysNO in biological fluids. researchgate.net The stability of SNME is comparable to that of other primary LMW SNOs, and like them, its decomposition can be catalyzed by factors such as light and trace metal ions. nih.gov The structure of the thiol backbone influences the strength of the S-N bond and the susceptibility to transnitrosation—the transfer of the NO group to another thiol. pdx.eduresearchgate.net The simple hydroxyethyl (B10761427) structure of SNME's backbone contrasts with the tripeptide structure of GSNO and the amino acid structure of CysNO, leading to differences in how they interact with and nitrosate target proteins.
Metabolic Control and Specificity: A major point of distinction among endogenous SNOs is their enzymatic regulation. The metabolism of GSNO is tightly controlled by a highly specific and conserved enzyme, S-nitrosoglutathione reductase (GSNOR). tandfonline.comsemanticscholar.orgnih.gov GSNOR catalyzes the irreversible reduction of GSNO, thereby regulating intracellular levels of both GSNO and, indirectly, S-nitrosylated proteins through transnitrosation equilibrium. nih.gov The high substrate specificity of GSNOR for GSNO means that other SNOs, such as SNME or CysNO, are not primary substrates for this major denitrosylation pathway. tandfonline.comresearchgate.net This suggests that different pools of SNOs are under distinct metabolic control, allowing for spatial and temporal specificity in NO-based signaling. While other enzymes, such as human carbonyl reductase 1 (hCBR1), have also been shown to possess GSNO reductase activity, the enzymatic pathways for the degradation of simpler SNOs like SNME are less specific. nih.gov
The following table provides a comparative overview of SNME and other representative endogenous SNOs.
| Property | This compound (SNME) | S-Nitrosoglutathione (GSNO) | S-Nitrosocysteine (CysNO) | S-Nitrosoalbumin |
|---|---|---|---|---|
| Parent Thiol | 2-Mercaptoethanol | Glutathione (B108866) (GSH) | L-Cysteine | Albumin (Cys34 residue) |
| Molecular Weight (approx. g/mol) | 107.1 | 336.3 | 150.2 | ~66,500 |
| Classification | Low-Molecular-Weight (LMW) | Low-Molecular-Weight (LMW) | Low-Molecular-Weight (LMW) | High-Molecular-Weight (HMW) / Protein SNO |
| General Stability | Relatively low; susceptible to thermal and light-induced decomposition. nih.gov | Considered the most stable endogenous LMW SNO. researchgate.net | Less stable than GSNO under various conditions. nih.gov | High; serves as a relatively stable NO reservoir in circulation. ahajournals.org |
| Key Metabolic Enzyme | No highly specific reductase identified. | S-Nitrosoglutathione Reductase (GSNOR). tandfonline.comnih.gov | No highly specific reductase identified. | Metabolism involves transnitrosation and other less specific pathways. ahajournals.org |
| Primary Signaling Role | Experimental tool for inducing nitrosative stress; participates in redox signaling. nih.gov | Major intracellular NO pool, buffer, and mediator of transnitrosation. mdpi.com | Endogenous signaling molecule; involved in transnitrosation reactions. pdx.edu | Major NO carrier and buffer in plasma. acs.org |
Advanced Analytical and Methodological Approaches for S Nitrosomercaptoethanol Research
Spectroscopic Techniques for S-Nitrosomercaptoethanol Detection and Quantification
Spectroscopic methods are fundamental in the analysis of S-nitrosothiols (RSNOs), providing non-destructive means to identify and quantify these molecules. Various techniques exploit the unique electronic and vibrational properties of the S-N bond and its interaction with electromagnetic radiation.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a widely accessible and powerful tool for the quantitative analysis of RSNOs, including MceSNO. researchgate.netlupinepublishers.com This technique is based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. upi.eduthermofisher.com
S-nitrosothiols are characterized by strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu MceSNO exhibits a prominent absorption peak in the UV range, typically around 338 nm, which is attributed to a π → π* electronic transition within the S-N=O chromophore. A second, much weaker absorption band is observed in the visible region at approximately 548 nm, resulting from an n → π* transition. nih.gov The distinct absorption at the higher wavelength is responsible for the characteristic red or pink color of concentrated RSNO solutions. The molar absorptivity at these wavelengths allows for the straightforward quantification of MceSNO in various environments. upi.edu
Table 1: UV-Visible Absorption Characteristics of this compound (MceSNO)
| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |
| ~338 nm | High | π → π |
| ~548 nm | Low (ε ≈ 20 L mol⁻¹ cm⁻¹) nih.gov | n → π |
This interactive table summarizes the key spectral features of MceSNO used for its detection and quantification via UV-Visible spectroscopy.
Chemiluminescence-Based Assays
Chemiluminescence detection is a highly sensitive and specific method for quantifying nitric oxide and its derivatives, such as S-nitrosothiols. nih.govlornelabs.commdpi.com The technique relies on the measurement of light emitted from a chemical reaction. lornelabs.comxiamenbiotime.com For S-nitrosothiols, these assays typically involve the cleavage of the S-N bond to release NO, which then reacts with a luminophore, such as luminol, or with ozone (O₃) to produce a detectable light signal. nih.govlornelabs.com
Several approaches are employed to induce the release of NO from MceSNO for chemiluminescence analysis:
Photolysis-Chemiluminescence: This method uses ultraviolet light to selectively break the S-N bond, releasing NO. By comparing the signal with and without photolysis, S-nitrosothiols can be distinguished from other NO derivatives like free nitrite (B80452). nih.gov
Copper(I)-Iodide/Iodine Reaction: A mixture containing copper(I) ions (Cu(I)), iodine, and iodide can effectively cleave the S-N bond of S-nitrosothiols, releasing NO for quantification. This method has been shown to detect S-nitrosothiols in plasma at concentrations as low as 5 nM. nih.gov
Vanadium(III) Reduction: In this assay, S-nitrosothiols are treated with a reducing agent, vanadium(III) (VCl₃), which reduces the nitrosothiol to release NO. The liberated NO is then passed into a chemiluminescence detector where it reacts with ozone, emitting light that is proportional to the amount of NO. This method is highly sensitive, with detection limits below 50 picomoles of S-nitrosothiol-bound nitric oxide. lornelabs.com
These assays are valued for their high sensitivity and specificity, enabling the measurement of trace amounts of MceSNO in complex biological matrices. nih.govlornelabs.com The inter-assay variation for plasma S-nitrosothiols using chemiluminescence has been reported to be approximately 4%. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study species that contain unpaired electrons, such as free radicals and transition metal complexes. waters.combruker.com While nitric oxide itself is a radical, its direct detection in biological systems is often challenging. lupinepublishers.com Consequently, EPR studies of NO and its sources like MceSNO frequently rely on indirect methods. lupinepublishers.comyoutube.com
The primary challenge in the direct EPR analysis of MceSNO is the diamagnetic nature of the ground state molecule, meaning it has no unpaired electrons. The unpaired electron resides in the NO radical, which is released upon cleavage of the S-N bond. Therefore, EPR is used to study the NO released from MceSNO. One common strategy involves "spin trapping," where the short-lived NO radical reacts with a spin trap molecule to form a more stable paramagnetic adduct that can be readily detected by EPR. drug-dev.com
Another indirect approach involves monitoring the formation of nitrosylhemoglobin (HbNO). nih.gov When NO is released from MceSNO in the presence of deoxygenated hemoglobin, it binds to the ferrous iron center, forming a stable paramagnetic HbNO complex. This complex has a distinct EPR spectrum, and its quantification can provide an indirect measure of the amount of NO released. nih.gov The detection limit for HbNO in whole blood using EPR is approximately 200 nM. nih.gov While EPR is a powerful tool for studying radical processes, there is limited literature on its direct application to the analysis of this compound itself, with research focusing more on the detection of the NO it releases. lupinepublishers.comyoutube.com
Femtosecond Infrared Spectroscopy
Femtosecond infrared (fs-IR) spectroscopy is an advanced ultrafast spectroscopic technique that allows for the real-time observation of molecular dynamics, such as chemical reactions and structural changes, on the femtosecond (10⁻¹⁵ s) timescale. This method has been applied to investigate the photodynamics of MceSNO in aqueous solutions, providing profound insights into the mechanism of NO release. nih.govresearchgate.net
In these experiments, a femtosecond laser pulse is used to excite the MceSNO molecule, typically at a wavelength corresponding to its UV absorption band (e.g., 320 nm). A subsequent infrared pulse probes the vibrational changes in the molecule as it undergoes dissociation and other transformations. nih.govrsc.org
Key findings from fs-IR studies on MceSNO include:
Ultrafast Dissociation: Upon photoexcitation, the S-N bond in MceSNO cleaves extremely rapidly, releasing the nitric oxide radical (NO) and a mercaptoethanol radical (MceS•). nih.gov
Quantum Yield: The primary quantum yield for the photodissociation of NO from MceSNO upon excitation at 320 nm is 1.0. However, due to rapid geminate recombination, the secondary yield is reduced. nih.gov Subsequent reactions can increase the final yield of NO. nih.gov
Reaction Dynamics: After initial dissociation, a significant portion of the radical pair undergoes geminate recombination within picoseconds to reform MceSNO or a linkage isomer, MceSON. nih.govrsc.org The remaining MceS• radicals can react with other MceSNO molecules, leading to the release of additional NO. nih.gov
Table 2: Photodissociation Dynamics of this compound (MceSNO) from Femtosecond Infrared Spectroscopy nih.gov
| Event | Timescale | Description |
| Photoexcitation | 0 fs | Absorption of a 320 nm photon. |
| S-N Bond Dissociation | < 0.3 ps | Formation of NO and MceS• radicals. |
| Geminate Recombination | 4 ± 1 ps | Recombination of the radical pair to form MceSNO or MceSON. |
| Isomerization | 470 ± 30 ps | The linkage isomer MceSON relaxes back to MceSNO. |
This interactive table outlines the sequence and timing of events following the photoexcitation of MceSNO as revealed by femtosecond infrared spectroscopy.
Chromatographic Methods for this compound Isolation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. researchgate.netarlok.com It is particularly well-suited for the analysis of labile compounds like S-nitrosothiols, which may not be stable enough for gas chromatography.
A common approach for the analysis of MceSNO involves reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture. waters.comnih.gov Due to the often low concentrations of S-nitrosothiols in biological samples and their potential co-elution with other substances, direct detection can be challenging. Therefore, HPLC methods are often coupled with sensitive and specific detection modes.
One effective method involves post-column derivatization followed by UV-Visible detection. nih.gov In this approach:
The sample containing MceSNO is injected into the HPLC system and separated on a reversed-phase column.
After the column, the eluate is mixed with a reagent that specifically reacts with S-nitrosothiols. A common method is the catalytic reduction of the nitrosothiol by mercuric ions (Hg²⁺) to release nitrogen oxide. nih.gov
The released nitrogen oxide then reacts with Griess reagents, such as sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NNED), to form a stable and intensely colored azo dye. nih.gov
This azo dye is then detected by a UV-Visible detector at its specific absorption wavelength (around 540 nm).
This HPLC-based method is highly sensitive, capable of measuring picomole quantities of nitrosothiols, with a detection limit of approximately 3 pmol. nih.gov It provides an accurate means to quantify MceSNO concentrations in complex biological samples like plasma. nih.gov Furthermore, HPLC can be coupled with other detectors, such as chemiluminescence or mass spectrometry, to enhance specificity and sensitivity. nih.govjasco-global.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, S-nitrosothiols (RSNOs) like this compound are generally not amenable to direct GC-MS analysis due to their polar nature, low volatility, and thermal instability. sigmaaldrich.com To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and stable form suitable for gas chromatographic separation. sigmaaldrich.comjfda-online.comresearchgate.net
The primary objectives of derivatizing this compound and other RSNOs for GC-MS analysis include:
Increasing Volatility: Derivatization replaces polar functional groups (like -OH, -NH2, -SH) with nonpolar moieties, which increases the vapor pressure of the analyte, allowing it to be analyzed in the gas phase. sigmaaldrich.com
Improving Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing decomposition in the injector port or on the column. researchgate.net
Enhancing Detection and Sensitivity: Derivatization can introduce specific chemical groups that improve ionization efficiency in the mass spectrometer or create characteristic fragment ions, which aids in both identification and sensitive quantification. jfda-online.com
Several derivatization strategies have been developed for the analysis of RSNOs. One approach involves the indirect measurement by converting the S-nitrosothiol to nitrite (NO₂⁻), which is then derivatized. For instance, RSNOs can be hydrolyzed to release nitrite, which is subsequently reacted with pentafluorobenzyl (PFB) bromide to form a PFB-nitro derivative (PFB-NO₂). researchgate.netmdpi.com This derivative is volatile and can be readily analyzed by GC-MS with negative-ion chemical ionization (NICI), which provides high sensitivity. mdpi.com
Another strategy involves S-transnitrosation, where the nitroso group from various S-nitrosothiols in a sample is transferred to a lipophilic thiol, such as N-acetyl cysteine ethyl ester (NACET). nih.gov The resulting S-nitroso-N-acetyl cysteine ethyl ester (SNACET) is then extracted and analyzed by GC-MS. nih.gov Quantification is often performed using stable-isotope-labeled internal standards to improve accuracy. nih.gov It is crucial to control for potential interferences, such as nitrite contamination in the extraction solvents, which can affect the accuracy of the results. nih.gov
Table 1: GC-MS Derivatization Strategies for S-Nitrosothiols
| Strategy | Derivatization Reaction | Analyte for GC-MS | Key Features | Reference |
|---|---|---|---|---|
| Nitrite Derivatization | Hydrolysis of RSNO to NO₂⁻, followed by reaction with pentafluorobenzyl (PFB) bromide. | PFB-NO₂ | Indirect method; high sensitivity with NICI-MS. | researchgate.net, mdpi.com |
| S-Transnitrosation | Transfer of NO group from endogenous RSNOs to an acceptor thiol (e.g., NACET). | S-nitroso-N-acetyl cysteine ethyl ester (SNACET) | Measures total RSNO content; uses a lipophilic derivative for easier extraction. | nih.gov |
| Silylation | Reaction of polar functional groups with a silylating reagent (e.g., MTBSTFA). | Silyl (B83357) derivative (e.g., TBDMS) | General method for polar analytes; derivatives are more stable and less moisture-sensitive than smaller silyl derivatives. | sigmaaldrich.com |
Mass Spectrometry-Based Strategies for this compound Research
Mass spectrometry (MS) is a cornerstone technique in S-nitrosothiol research due to its high sensitivity and specificity, which allows for both identification and quantification of these reactive molecules and their targets. nih.govthermofisher.com
The direct identification and characterization of intact this compound can be challenging due to the lability of the S-NO bond. However, electrospray ionization mass spectrometry (ESI-MS) has proven suitable for detecting intact S-nitrosothiols. nih.gov In ESI-MS analysis, S-nitrosylated proteins or peptides exhibit a characteristic mass shift of +29 atomic mass units (amu) compared to their non-nitrosylated counterparts, corresponding to the addition of a nitric oxide (NO) moiety and the loss of a hydrogen atom. nih.gov This mass shift is a key indicator of S-nitrosylation and can be used to determine the stoichiometry of NO binding to a molecule. nih.gov
For smaller molecules like this compound, high-resolution mass spectrometry can provide an accurate mass measurement, which helps in confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions. The fragmentation pattern provides structural information that can definitively identify the compound and distinguish it from isomers.
This compound can act as an NO donor, leading to the S-nitrosylation of cysteine residues in proteins, a critical post-translational modification involved in cellular signaling. nih.govcreative-proteomics.com Proteomic strategies are essential for identifying the specific protein targets of S-nitrosylation and the exact cysteine residues that are modified. nih.govcreative-proteomics.com
The most widely used method for identifying S-nitrosylated proteins is the Biotin-Switch Technique (BST) . nih.gov This method involves three main steps:
Blocking: Free thiol groups on proteins are blocked with a thiol-reactive reagent like methyl methanethiosulfonate (B1239399) (MMTS).
Reduction: The S-NO bonds are selectively reduced, typically with ascorbate (B8700270), to regenerate free thiol groups at the sites of S-nitrosylation.
Labeling: These newly exposed thiol groups are then labeled with a biotin-containing reagent.
The biotinylated proteins can then be enriched using avidin (B1170675) affinity chromatography, separated by gel electrophoresis, and identified by mass spectrometry. plos.org A modification of this technique, known as SNO-RAC (S-Nitrosothiol Resin-Assisted Capture) , uses a thiol-reactive resin to capture the proteins directly after the reduction step, streamlining the process. nih.gov These proteomic approaches have been instrumental in identifying thousands of potential S-nitrosylated proteins across a wide range of cellular functions, including metabolism, signal transduction, and stress responses. creative-proteomics.comcreative-proteomics.com For example, studies in colorectal cancer (CRC) have used these methods to identify endogenously S-nitrosylated proteins, revealing their involvement in tumor metabolic pathways and apoptosis. frontiersin.org
Table 2: Selected Proteins Identified as S-Nitrosylated in Colorectal Cancer Tissues
| Protein Name | Abbreviation | Function | Potential Role in CRC | Reference |
|---|---|---|---|---|
| Pyruvate kinase M1/M2 | PKM | Enzyme in glycolysis | Involved in tumor metabolism | frontiersin.org |
| Annexin A4 | ANXA4 | Calcium-dependent phospholipid-binding protein | Potential tumor biomarker; high expression linked to low survival | frontiersin.org |
| Heat shock protein 60 | HSPD1 | Chaperone protein | Catalyzes SNO modification under iNOS regulation | frontiersin.org |
| Peroxiredoxin-4 | PRDX4 | Antioxidant enzyme | Regulates redox balance; high expression linked to metastasis risk | frontiersin.org |
Identification and Characterization of this compound
Electrochemical Methods for this compound Sensing
Electrochemical sensors offer a highly sensitive, rapid, and often portable means of detecting and quantifying this compound. mdpi.commdpi.com These methods typically rely on the detection of nitric oxide (NO) released from the S-nitrosothiol molecule. acs.org
A common strategy involves the photolytic cleavage of the S-NO bond. The sample containing this compound is irradiated with light of a specific wavelength (e.g., visible light from 500-550 nm), which breaks the bond and liberates NO. acs.org The released NO is then detected amperometrically by a highly sensitive and selective NO electrode. acs.org The resulting current is directly proportional to the concentration of NO, and thus to the original concentration of the S-nitrosothiol. electrochem.org
The performance of these sensors depends on several factors, including the intensity of the light source, the irradiation time, and the properties of the electrode. acs.org Enhanced sensitivity and lower detection limits (down to the nanomolar range) can be achieved by optimizing these parameters. acs.org For example, longer irradiation times can increase the amount of NO released, leading to a stronger signal, though this comes at the cost of longer analysis times. acs.org
Electrochemical sensors can be designed with various materials and configurations to improve performance. The use of nanomaterials can enhance sensitivity, and specialized potentiostat circuits are required to maintain the correct bias potential for the sensor to operate accurately. mdpi.comsgxsensortech.com These systems have been successfully used to measure S-nitrosothiols in biological fluids like plasma, demonstrating their potential for physiological studies. acs.org
Table 3: Performance of a Photolysis-Based Electrochemical Sensor for S-Nitrosothiols
| Analyte | Sensitivity | Theoretical Detection Limit | Linear Range | Reference |
|---|---|---|---|---|
| S-nitrosoglutathione (GSNO) | Up to 1.56 nA/µM | ~30 nM | 0.16–5.0 µM | acs.org |
| S-nitrosocysteine (CysNO) | High (comparable to GSNO) | Low nM range | 0.16–5.0 µM | acs.org |
| S-nitrosoalbumin (AlbSNO) | 0.11 nA/µM | Higher than LMW RSNOs | Not specified | acs.org |
Bioassays and Cell-Based Systems for this compound Activity Assessment
Bioassays and cell-based systems are indispensable tools for evaluating the biological activity of this compound. fyonibio.com These assays measure the functional consequences of NO release in a physiologically relevant context, which cannot be captured by purely chemical detection methods. nih.gov Cell-based assays use living cells to analyze the efficacy and effects of a compound in a biological environment. fyonibio.com
The activity of this compound is primarily its ability to act as an NO donor and trigger downstream cellular events. A variety of cell-based bioassays can be used to assess this activity, including:
Cell Viability and Proliferation Assays: These assays measure whether this compound, via NO release, affects cell health, either by promoting growth or inducing cell death (apoptosis). fyonibio.com
Signal Transduction Assays: These can measure the activation or inhibition of specific signaling pathways known to be modulated by NO. This could involve monitoring the phosphorylation of key signaling proteins or measuring the release of second messengers. fyonibio.com
Reporter Gene Assays: In this approach, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to NO-mediated signaling events. The amount of reporter protein produced provides a quantitative measure of the bioactivity of the NO donor. nih.gov
Immune Function Assays: For applications in immunology, bioassays can measure the effect of this compound on immune cells, such as T-cell activation or cytokine release. fyonibio.com
These bioassays are crucial for understanding how cells metabolize S-nitrosothiols and can reveal whether a compound acts as a pro-drug that is converted into a more or less potent form by cellular enzymes. nih.gov Comparing results from different cell types (e.g., yeast vs. mammalian cells) can provide insights into the metabolic pathways involved. nih.gov
Methodological Challenges in this compound Detection and Quantification in Complex Biological Systems
Despite the availability of advanced analytical techniques, the accurate detection and quantification of this compound in complex biological matrices like blood plasma or tissue homogenates remain challenging. theanalyticalscientist.commdpi.com
Key challenges include:
Inherent Instability: The S-NO bond is labile and can be broken by light, heat, and transition metals. This instability complicates sample collection, storage, and preparation, as artifacts can be easily introduced. acs.org
Low Endogenous Concentrations: Endogenous S-nitrosothiols are typically present at very low concentrations (in the nanomolar range), pushing the limits of even the most sensitive analytical instruments. nih.govacs.org This necessitates methods with very low detection limits and often requires a pre-concentration step, which can introduce errors. theanalyticalscientist.commdpi.com
Matrix Effects: Biological samples contain a vast excess of other molecules, such as proteins, lipids, and salts. mdpi.com These components can interfere with the analysis. In mass spectrometry, this can lead to ionization suppression, where the presence of other compounds reduces the signal of the target analyte. theanalyticalscientist.com In electrochemical methods, other electroactive species can interfere with the sensor's response. mdpi.com
Specificity and Artifact Formation: It is critical to ensure that the detected signal is specific to the S-nitrosothiol of interest and not from other nitroso or nitric oxide-containing species. theanalyticalscientist.com Furthermore, there is a risk of artificial formation or degradation of S-nitrosothiols during sample preparation and analysis, requiring careful method validation and the use of controls. theanalyticalscientist.com
Chromatographic and Derivatization Issues: For GC-MS methods, the derivatization step adds complexity and potential for variability. nih.gov In liquid chromatography, achieving good separation of S-nitrosothiols from interfering compounds in the matrix can be difficult and requires extensive method development. theanalyticalscientist.com
Addressing these challenges requires meticulous optimization of every step of the analytical process, from sample handling to data acquisition, and often involves the use of stable isotope-labeled internal standards for accurate quantification. nih.gov
Computational and Theoretical Studies of S Nitrosomercaptoethanol
Quantum Chemical Calculations of S-Nitrosomercaptoethanol Structure and Reactivity
Quantum chemical calculations are a fundamental approach to understanding the intrinsic properties of a molecule. chimicatechnoacta.ru For this compound, these calculations provide insights into its geometric structure, electronic properties, and the energetics of its chemical transformations. nih.govacs.org
High-level quantum calculations have been facilitated by the simple, water-soluble nature of MceSNO. nih.govacs.org Studies have investigated its photodynamics, focusing on the dissociation of the S-N bond upon photoexcitation. nih.govacs.org Upon excitation with 320 nm light, MceSNO rapidly dissociates into a mercaptoethanol radical (MceS) and a nitric oxide (NO) radical. nih.govacs.org
A significant finding from these calculations is the elucidation of the formation mechanism of a linkage isomer, MceSON, where the oxygen and sulfur atoms are swapped in the nitroso group. nih.govacs.org The potential energy surface for this isomerization was constructed at the CASPT2D(16,11)/cc-pVTZ level of theory, revealing an isomerization barrier of 3.3 ± 1.2 kcal/mol in water. nih.govacs.org This was the first time this sulfur-ON linkage isomer was observed in a room-temperature solution. nih.govacs.org
The following table summarizes key findings from quantum chemical calculations on this compound.
| Property | Finding | Source |
| Photodissociation | Upon 320 nm excitation, MceSNO dissociates into MceS and NO radicals. | nih.govacs.org |
| Isomerization | Formation of a sulfur-ON linkage isomer (MceSON) is observed. | nih.govacs.org |
| Isomerization Barrier | The calculated energy barrier for MceSON to isomerize back to MceSNO in water is 3.3 ± 1.2 kcal/mol. | nih.govacs.org |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules and their interactions with the surrounding environment over time. pharmaexcipients.comnih.gov For this compound, MD simulations can provide detailed insights into its behavior in aqueous solutions and its interactions with other molecules, which is crucial for understanding its role as an NO transporter. nih.govnih.gov
Studies combining femtosecond infrared spectroscopy with quantum calculations have shed light on the dynamics of MceSNO in aqueous solution. nih.govacs.org Following photodissociation, the resulting MceS radical can undergo several reactions. Approximately 31 ± 3% of the MceS radicals react with other unexcited MceSNO molecules, leading to the formation of MceSSMce and the release of more NO. nih.govacs.org The remaining MceS radicals undergo geminate recombination with the NO radical. nih.govacs.org This recombination can either reform the original MceSNO molecule (41 ± 4%) or form the MceSON isomer (28 ± 3%). nih.govacs.org The MceSON isomer is observed to isomerize back to MceSNO in approximately 470 ± 30 picoseconds. nih.govacs.org
These simulations and experimental observations highlight the complex interplay of dissociation, recombination, and isomerization events that govern the fate of this compound in solution.
| Dynamic Process | Percentage of MceS radicals | Product(s) | Timescale | Source |
| Reaction with MceSNO | 31 ± 3% | MceSSMce + NO | - | nih.govacs.org |
| Geminate Recombination | 41 ± 4% | MceSNO | - | nih.govacs.org |
| Geminate Recombination | 28 ± 3% | MceSON | - | nih.govacs.org |
| Isomerization | - | MceSNO from MceSON | 470 ± 30 ps | nih.govacs.org |
Docking Studies of this compound with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.orgresearchgate.net This method is widely used to understand the interactions between small molecules, like this compound, and their protein targets. nih.govbiotech-asia.org Such studies are crucial for elucidating the mechanisms of S-nitrosylation, a post-translational modification where NO is transferred to a cysteine thiol group in a protein.
For this compound, docking studies could be employed to investigate its interaction with the active sites of various proteins, particularly those with reactive cysteine residues susceptible to S-nitrosylation. The results would provide valuable information on the binding modes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that facilitate the transfer of the NO group.
Predictive Modeling of this compound Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comneovarsity.org These models are valuable tools in drug discovery and toxicology for predicting the activity of new or untested compounds. nih.govnih.gov
The development of a QSAR model for this compound would involve several steps. researchgate.net First, a dataset of related S-nitrosothiols with known biological activities (e.g., potency as a vasodilator, efficiency of NO donation) would be compiled. acs.org Then, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. nih.gov Statistical methods or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed biological activity. mdpi.combiorxiv.org
The predictive power of such a model would depend on the quality of the data and the chosen descriptors. semanticscholar.org For this compound and related compounds, descriptors could include parameters related to the S-N bond strength, molecular size, shape, and electronic properties. acs.orgnih.gov A validated QSAR model could then be used to predict the biological activity of novel S-nitrosothiols, guiding the design of compounds with specific NO-donating properties.
Future Directions and Emerging Avenues in S Nitrosomercaptoethanol Research
Development of Novel Research Tools for S-Nitrosomercaptoethanol Manipulation
The advancement of research into this compound (SNME) is intrinsically linked to the development of sophisticated tools that allow for its precise detection and manipulation. While traditional methods like photolysis-chemiluminescence spectrometry and colorimetric and fluorometric assays have been employed for the general detection of S-nitrosothiols (RSNOs), including SNME, future progress requires more advanced and specific methodologies. nih.govnih.gov
A significant frontier lies in the creation of novel molecular probes and nanosensors specifically engineered for SNME. These tools could enable real-time tracking of SNME within living cells, providing a clearer picture of its synthesis, transport, and reactions. An emerging area of interest is the use of techniques that can distinguish SNME from other RSNOs with high fidelity, a current challenge in the field. wsu.edu For instance, the development of highly specific antibodies or aptamers for SNME could pave the way for more accurate quantification and localization studies.
Furthermore, tools for the controlled manipulation of SNME are crucial. Photo-activatable "caged" versions of SNME could be developed, allowing researchers to release the molecule at specific times and locations within a cell or tissue using light. This would provide unprecedented control for studying its immediate effects on cellular processes. Techniques like femtosecond infrared spectroscopy, which have already been used to study the photo-induced dynamics of SNME in solution, represent a powerful manipulative tool to understand its fundamental chemical behavior, such as nitric oxide (NO) release and the formation of isomers. researcher.lifejove.comnih.govacs.org
| Research Tool Category | Potential Application for SNME Research | Key Research Findings/Future Goals |
| High-Specificity Probes | Real-time intracellular detection and quantification. | Development of SNME-specific antibodies or fluorescent nanosensors to differentiate it from other S-nitrosothiols. acs.orgepfl.ch |
| Photochemical Manipulation | Controlled release of SNME for spatiotemporal studies. | Designing "caged" SNME molecules; utilizing femtosecond laser pulses to initiate and observe reactions. researcher.lifeacs.org |
| Advanced Spectrometry | Detailed analysis of SNME stability, decomposition, and interactions. | Coupling photolysis with chemiluminescence for sensitive detection; using mass spectrometry for identifying reaction products. nih.govacs.org |
| Electrochemical Sensors | Amperometric detection in biological fluids. | Enhancing the sensitivity and selectivity of xerogel-modified electrodes for measuring SNME in complex samples like plasma. acs.org |
Investigation of this compound in Specific Cellular Compartments
S-nitrosylation is not a random event within a cell; it is a highly regulated process with distinct S-nitrosothiol (RSNO) populations localized to specific subcellular compartments such as the mitochondria, nucleus, and cell membrane. nih.govnih.gov This compartmentalization is key to achieving signaling specificity. However, the distribution of SNME across different cellular microenvironments remains largely unexplored. Future research must focus on mapping the location of SNME and understanding how its concentration and function vary between organelles.
Advanced imaging techniques are paramount to this endeavor. The use of confocal microscopy combined with novel fluorescent probes specific for SNME could visualize its distribution within living cells. For example, studies on other RSNOs have shown that S-nitrosated proteins are concentrated in and around mitochondria, suggesting a role in regulating cellular metabolism. pnas.org Investigating whether SNME preferentially accumulates in mitochondria or other compartments would provide critical insights into its primary biological roles.
Furthermore, understanding the mechanisms that govern SNME's localization is a key future avenue. This includes identifying potential transport systems that might move SNME across membranes, such as amino acid transporters, or enzymes that might sequester it within specific vesicles. nih.gov The chemical properties of SNME, being a small and relatively simple RSNO, may allow it to diffuse into hydrophobic compartments like membranes, which could significantly alter its reactivity and the formation of potent nitrosating agents. mdpi.com Elucidating these dynamics is essential to fully comprehend how SNME contributes to the broader landscape of nitric oxide signaling.
Integration of Multi-Omics Data in this compound Studies
The biological impact of a signaling molecule like this compound (SNME) is unlikely to be confined to a single pathway. A systemic understanding requires a holistic approach, making the integration of multi-omics data a critical future direction. frontiersin.org While such studies have not yet been focused specifically on SNME, their application in the broader field of nitric oxide signaling highlights their immense potential. purina.co.ukbiorxiv.org
Future research should employ a multi-omics strategy to unravel the complex network of interactions influenced by SNME. This would involve:
Proteomics: To identify the full spectrum of proteins that are S-nitrosylated directly or indirectly by SNME. Mass spectrometry-based proteomics is a powerful tool for mapping these post-translational modifications on a large scale. creative-proteomics.comcreative-proteomics.com Techniques like the biotin-switch method can be used to isolate and identify S-nitrosylated proteins from cells treated with SNME. nih.gov
Transcriptomics: To analyze how SNME alters gene expression. This can reveal which signaling pathways and cellular processes are activated or suppressed in response to SNME-mediated signaling.
Metabolomics: To measure changes in the cellular metabolite profile following exposure to SNME. This could uncover novel roles for SNME in regulating metabolic pathways.
Genomics: To identify genetic factors that might influence an individual's or a cell's response to SNME.
By integrating these datasets, researchers can build comprehensive models of SNME's mechanism of action. frontiersin.org For instance, an integrated analysis could reveal that SNME-induced S-nitrosylation of a specific transcription factor (identified by proteomics) leads to changes in the expression of metabolic genes (identified by transcriptomics), resulting in a shift in cellular energy production (identified by metabolomics). Such an approach moves beyond studying isolated events to understanding the systemic impact of SNME. purina.co.uk
Unraveling the Full Spectrum of this compound Biological Targets
A primary mechanism by which this compound (SNME) exerts its biological effects is through the transfer of its nitroso group to cysteine residues on proteins, a process known as S-nitrosylation. wikipedia.org This post-translational modification can alter a protein's function, stability, or localization. While thousands of proteins are known to be susceptible to S-nitrosylation, the specific targets of SNME are not well defined. creative-proteomics.com A major goal for future research is to identify and validate the direct and indirect protein targets of this specific S-nitrosothiol.
SNME can act as both an NO donor and a transnitrosylating agent, meaning it can either release nitric oxide to modify targets or directly transfer the NO group to another thiol. nih.gov This dual reactivity suggests its targets could be widespread. Advanced proteomic techniques are essential for this discovery phase. Methods that specifically capture S-nitrosylated proteins from SNME-treated cells, followed by mass spectrometry, can generate a list of potential candidates. acs.orgpnas.org
Beyond simple identification, a key challenge is to determine the specificity of these interactions. Research should investigate whether SNME targets proteins with specific sequence or structural motifs. It is known that the local chemical environment, including the acidity and hydrophobicity around a cysteine residue, influences its susceptibility to S-nitrosylation. pnas.orgnih.gov By characterizing the features of SNME-targeted proteins, it may be possible to predict new targets and understand the rules governing its reactivity in a complex cellular environment. This knowledge is fundamental to connecting SNME to specific physiological and pathological processes. mdpi.com
Advanced Methodologies for Spatiotemporal Analysis of this compound Dynamics
Understanding the function of a signaling molecule like this compound (SNME) requires not only knowing what it interacts with, but also precisely when and where these interactions occur. Spatiotemporal analysis, which examines dynamic processes in both space and time, is therefore a vital frontier in SNME research. jneurosci.orgfrontiersin.org
Recent breakthroughs in ultrafast spectroscopy have provided unprecedented temporal resolution of SNME's chemical dynamics. researcher.life Studies using femtosecond infrared spectroscopy have dissected the photo-induced reactions of SNME on a picosecond timescale. jove.comnih.govacs.orgacs.org These experiments have precisely measured the sequence of events following photoexcitation, including the initial dissociation of the S-N bond, the recombination of radicals, and the formation of a previously unobserved linkage isomer. researcher.lifejove.com
| Dynamic Process | Timescale | Outcome |
| NO Dissociation | < 0.3 ps | MceSNO rapidly dissociates into MceS and NO radicals. acs.org |
| Geminate Recombination | ~4 ps | A portion of the radical pair recombines to form either the original MceSNO or a new MceSON isomer. acs.orgacs.org |
| Isomerization | 470 ± 30 ps | The newly formed MceSON isomer relaxes back to the more stable MceSNO structure. jove.comnih.gov |
| Bimolecular Reaction | Diffusion-limited | Remaining MceS radicals react with other MceSNO molecules, releasing more NO. acs.org |
Table data sourced from femtosecond infrared spectroscopy studies. jove.comnih.govacs.orgacs.org
The next challenge is to translate this temporal precision into a cellular context, achieving spatial resolution. Future work should aim to develop and apply methods that can track SNME dynamics within living cells. This could involve the use of advanced microscopy coupled with genetically encoded or synthetic fluorescent sensors that respond to SNME or its specific reaction products. acs.orgmit.edu By capturing these dynamics, researchers can create four-dimensional maps of SNME signaling, revealing how concentration gradients form and propagate through different cellular compartments and how these dynamics orchestrate specific biological responses. jneurosci.org
Q & A
Q. How is S-Nitrosomercaptoethanol synthesized in laboratory settings, and what are the critical reaction conditions?
this compound is synthesized via nitrosylation of mercaptoethanol using nitrosylating agents such as acidic nitrite or nitrosyl chloride. Key reaction parameters include maintaining a pH below 3 to favor S-nitrosothiol formation, temperature control (0–4°C to minimize decomposition), and stoichiometric excess of the thiol precursor. Post-synthesis purification involves chromatography or recrystallization to isolate the product from byproducts like disulfides. Reaction progress can be monitored via UV-Vis spectroscopy (λmax ≈ 340 nm for S-NO bonds) .
Q. What are the recommended methods for quantifying this compound in experimental samples?
Quantification requires sensitive analytical methods due to its labile S-NO bond. High-performance liquid chromatography (HPLC) coupled with electrochemical or chemiluminescence detection is preferred for specificity. Calibration curves using certified reference standards (e.g., nitroglycerin or nitrocinnamic acid analogs) are essential for accuracy. For trace-level detection, mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) ≤ 10 ng/mL is recommended .
Q. How does the stability of this compound vary under different storage conditions?
Stability is highly dependent on temperature, light exposure, and solvent composition. Store lyophilized powder at –80°C in amber vials to prevent photodegradation. In aqueous solutions, decomposition accelerates at pH > 7.0 or in the presence of transition metals (e.g., Cu²⁺). Additives like EDTA (1 mM) or ascorbate (5 mM) can extend stability up to 48 hours at 4°C. Regularly validate stability via spectrophotometric or chromatographic assays .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in nitric oxide (NO) release kinetics reported for this compound across studies?
Discrepancies may arise from differences in experimental matrices (e.g., buffer composition, oxygen tension). To address this:
- Standardize assay conditions using phosphate-buffered saline (PBS, pH 7.4) with 100 µM DTPA to chelate metals.
- Use real-time NO sensors (e.g., Clark-type electrodes) alongside UV-Vis or fluorescence probes (e.g., DAF-FM) for cross-validation.
- Conduct Arrhenius analysis to quantify temperature-dependent decomposition rates. Report data with error margins and statistical power analyses to enhance reproducibility .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in biological systems?
Molecular dynamics (MD) simulations can model S-NO bond dissociation energies and solvation effects. Pair these with density functional theory (DFT) to predict reaction pathways (e.g., transnitrosylation with cysteine residues). Experimentally validate predictions using site-directed mutagenesis in protein models or competitive assays with synthetic thiols. Cross-reference results with databases like PubChem or ChEMBL for mechanistic insights .
Q. What are the challenges in detecting this compound degradation products, and how can they be addressed using advanced chromatographic techniques?
Degradation products (e.g., mercaptoethanol, nitrite, and disulfides) often co-elute in standard HPLC setups. Solutions include:
- Employing tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for selective ion transitions.
- Using hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites.
- Derivatizing thiols with maleimide probes (e.g., N-ethylmaleimide) to improve detection limits. Validate methods against spiked samples and report recovery rates (≥85%) .
Methodological Considerations
- Experimental Design : Use factorial designs to assess interactions between variables (e.g., pH, temperature). Include negative controls (e.g., denitrosylated analogs) to confirm specificity .
- Data Interpretation : Apply multiple imputation techniques to handle missing data in kinetic studies, ensuring robust statistical inference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
